molecular formula C11H23ClN2O2 B592189 tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride CAS No. 1624260-26-9

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B592189
CAS No.: 1624260-26-9
M. Wt: 250.767
InChI Key: QIEBQSDOJMXWNN-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2,2-dimethylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting tert-butyl 2,2-dimethylpiperazine-1-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Scheme:

  • 2,2-Dimethylpiperazine + tert-Butyl chloroformate → tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate + HCl → this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid.

    Reductive Amination: The piperazine ring can undergo reductive amination to introduce additional substituents.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

    Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reductive Amination: Utilizes reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Yield various substituted piperazine derivatives.

    Hydrolysis: Produces 2,2-dimethylpiperazine-1-carboxylic acid.

    Reductive Amination: Results in N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It serves as a model compound for investigating the biological activity of piperazine-based drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
  • 2,2-Dimethylpiperazine
  • tert-Butyl piperazine-1-carboxylate

Uniqueness

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl and dimethyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in other similar compounds.

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

Properties

IUPAC Name

tert-butyl 2,2-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEBQSDOJMXWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-26-9
Record name tert-butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride
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